Methyl 4-hydrazinylbenzoate Hydrochloride
Overview
Description
Methyl 4-hydrazinylbenzoate hydrochloride is a compound that can be associated with a variety of chemical reactions and has potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss methyl 4-hydrazinylbenzoate hydrochloride, they do provide insights into related compounds and their properties, which can be used to infer some aspects of methyl 4-hydrazinylbenzoate hydrochloride's characteristics.
Synthesis Analysis
The synthesis of related hydrazine-containing compounds typically involves condensation reactions or substitution reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis followed by acylation . An improved process for the synthesis of 4-methyl-2-hydrazinobenothiazole involved a substitution reaction with ethylene glycol as a solvent . These methods could potentially be adapted for the synthesis of methyl 4-hydrazinylbenzoate hydrochloride.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was confirmed by IR, NMR, UV-Vis spectroscopies, and X-ray diffraction . Similarly, the structure of 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was determined using X-ray diffraction . These studies provide a foundation for understanding the molecular structure of methyl 4-hydrazinylbenzoate hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of hydrazine derivatives can be complex. Cyclization reactions, as seen with isomeric hydrazinoquinolines, can occur on nitrogen rather than carbon, leading to unexpected products . The reactivity of hydrazine compounds can be influenced by various factors, including the presence of substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using computational methods and experimental techniques. For instance, the vibrational spectra, frontier orbital energies, and chemical quantum parameters of methyl 4-hydroxybenzoate were analyzed to understand its pharmaceutical activity . The energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media was examined using computational models . These analyses are crucial for predicting the behavior of methyl 4-hydrazinylbenzoate hydrochloride in various environments.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : Methyl 4-hydrazinylbenzoate Hydrochloride is involved in the synthesis of various chemical compounds. For example, the synthesis of 4-methyl-2-hydrazinobenothiazole, a compound derived from it, involves a substitution reaction using ethylene glycol as a solvent, achieving a high yield and purity (He Xiao-xiao, 2010).
- Structural Analysis : Studies on methyl 4-hydroxybenzoate, a related compound, focus on its single crystal X-ray structure, revealing extensive intermolecular hydrogen bonding and highlighting its potential pharmaceutical applications (Abeer A. Sharfalddin et al., 2020).
Bioorthogonal Chemistry
- Stable Boron-Nitrogen Heterocycle Formation : Methyl 4-hydrazinylbenzoate Hydrochloride contributes to the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions, a reaction valuable for bioorthogonal coupling reactions under physiologically compatible conditions (Ozlem Dilek et al., 2015).
Nonlinear Optical Properties
- Photonic Applications : Derivatives of Methyl 4-hydrazinylbenzoate Hydrochloride, such as ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, have been studied for their third-order nonlinear optical properties, indicating potential use in photonic devices (Vijayakumar Sadasivan Nair et al., 2022).
Environmental Analysis
- Analysis in Human Milk : Methyl 4-hydroxybenzoate, a related compound, is monitored in human milk using HPLC-MS/MS methods, emphasizing the importance of understanding the presence of such compounds in environmental samples (X. Ye et al., 2008).
Crystallography and Molecular Interactions
- Molecular Structure Studies : Research on related esters of Methyl 4-hydrazinylbenzoate Hydrochloride, such as methyl 4-[2-(4-chlorobenzoyl)hydrazinyl]-3-nitrobenzoate, involves studying their molecular structures and hydrogen bonding patterns, providing insights into their chemical properties (Edwar Cortés et al., 2013).
Chemical Stability
- Stability in Different States : The alkaline hydrolysis of methyl 4-hydroxybenzoate esters, similar to Methyl 4-hydrazinylbenzoate Hydrochloride, has been studied in both liquid and frozen states, revealing significant acceleration of the reaction rate in the frozen state (R. Shija et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that hydrazine derivatives, like methyl 4-hydrazinylbenzoate hydrochloride, often interact with carbonyl compounds .
Mode of Action
Methyl 4-hydrazinylbenzoate Hydrochloride, being a hydrazine derivative, can react with carbonyl compounds to form hydrazones . This reaction involves the nitrogen atom in the hydrazine group acting as a nucleophile, attacking the carbonyl carbon . This results in the formation of a hydrazone, an essentially irreversible process .
Biochemical Pathways
The formation of hydrazones is a common reaction in organic chemistry and biochemistry, and it can influence various biochemical pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The formation of hydrazones can result in the modification of carbonyl-containing compounds, potentially altering their function .
Action Environment
The action, efficacy, and stability of Methyl 4-hydrazinylbenzoate Hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature
properties
IUPAC Name |
methyl 4-hydrazinylbenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSGRGCOQOKOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydrazinylbenzoate Hydrochloride | |
CAS RN |
6296-89-5 | |
Record name | 6296-89-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-hydrazinobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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